molecular formula C7H4ClIN2O2S B2459629 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1437433-95-8

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2459629
CAS No.: 1437433-95-8
M. Wt: 342.54
InChI Key: VASKPGIUYAPHMN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with the molecular formula C7H4ClIN2O2S. This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of chlorinating and iodinating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-iodo-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O2S/c8-7-10-6-4(9)2-1-3-5(6)14(12,13)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKPGIUYAPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=NS2(=O)=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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